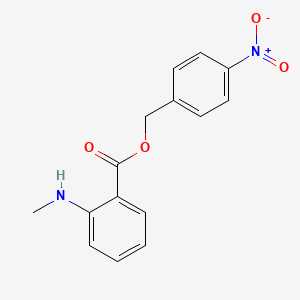

4-nitrobenzyl 2-(methylamino)benzoate

Beschreibung

4-Nitrobenzyl 2-(methylamino)benzoate is a benzoic acid derivative characterized by a nitrobenzyl ester group at the 4-position and a methylamino substituent at the 2-position of the benzene ring. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or polymer chemistry, where functional groups dictate their roles in synthesis or material performance .

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl 2-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-16-14-5-3-2-4-13(14)15(18)21-10-11-6-8-12(9-7-11)17(19)20/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXTXUBSIHQWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

A. Nitrobenzoate Esters

2-Chloroethyl 4-Nitrobenzoate (C₉H₈ClNO₄): Features a chloroethyl ester instead of nitrobenzyl. The chloroethyl group increases hydrophobicity and may alter crystallization behavior compared to nitrobenzyl derivatives. Crystal structures of such nitrobenzoates often exhibit planar aromatic rings stabilized by intermolecular interactions, as seen in related compounds . Applications: Intermediate in pigments or pharmaceuticals due to nitro group reactivity .

Ethyl 4-Nitrobenzoate (C₉H₉NO₄): Ethyl ester simplifies synthesis but reduces steric hindrance. Reactivity: Nitro groups in para positions are typically less reactive toward nucleophilic substitution than ortho isomers, affecting derivatization pathways .

B. Aminobenzoate Derivatives

Ethyl 4-(Dimethylamino)Benzoate (C₁₁H₁₅NO₂): Dimethylamino group at the 4-position enhances electron-donating effects, increasing basicity and UV absorption. Research Findings: In resin cements, this compound demonstrated higher reactivity (degree of conversion: ~75%) compared to methacrylate-based amines, attributed to efficient electron transfer during polymerization .

Methyl 2-(Methylamino)Benzoate (C₉H₁₁NO₂): Methylamino group at the 2-position may hinder steric accessibility for reactions.

C. Structural Analogues with Amino-Nitro Transformations

4-Methylbenzyl 4-Aminobenzoate: Synthesized via catalytic hydrogenation of a nitro precursor. The reduction preserves ester linkages if carefully controlled, highlighting the nitro group’s role as a protected amine precursor . Applications: Amines derived from nitro compounds are pivotal in drug synthesis (e.g., sulfonylurea herbicides) .

Comparative Data Table

*Hypothetical properties inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.